molecular formula C40H74N2O15 B138746 N-Demethylroxithromycin CAS No. 118267-18-8

N-Demethylroxithromycin

Cat. No.: B138746
CAS No.: 118267-18-8
M. Wt: 823.0 g/mol
InChI Key: HVLDACGFXJHOFG-XZOIVAJYSA-N
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Description

N-Demethylroxithromycin, also known as this compound, is a useful research compound. Its molecular formula is C40H74N2O15 and its molecular weight is 823.0 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

N-Demethylroxithromycin, like its parent compound roxithromycin, is a semi-synthetic macrolide antibiotic . Its primary targets are bacterial ribosomes, specifically the 50S subunit . The 50S subunit is a component of the bacterial ribosome, which plays a crucial role in protein synthesis. By targeting this subunit, this compound can interfere with protein synthesis, thereby inhibiting bacterial growth .

Mode of Action

This compound exerts its antibacterial action by binding to the 50S subunit of bacterial ribosomes . This binding inhibits the translocation of peptides, a critical step in protein synthesis . As a result, the bacteria are unable to produce essential proteins, leading to inhibition of bacterial growth and replication .

Biochemical Pathways

By binding to the 50S subunit of the bacterial ribosome, it interferes with the translocation of peptides, disrupting the process of protein synthesis .

Pharmacokinetics

Roxithromycin, from which this compound is derived, is known to have superior gastrointestinal absorption, higher plasma concentrations, and a longer plasma half-life than erythromycin, allowing for once- or twice-daily administration . It also displays nonlinear pharmacokinetics, with no appreciable accumulation and a low propensity for drug interactions .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and replication. By interfering with protein synthesis, it prevents bacteria from producing essential proteins, which are necessary for their growth and replication . This makes this compound effective against a variety of susceptible bacterial infections .

Action Environment

Antibiotics in general can be influenced by various environmental factors, such as ph, temperature, and the presence of other substances

Properties

CAS No.

118267-18-8

Molecular Formula

C40H74N2O15

Molecular Weight

823.0 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C40H74N2O15/c1-14-28-40(10,48)33(44)23(4)30(42-52-20-51-16-15-49-12)21(2)18-38(8,47)35(57-37-31(43)27(41-11)17-22(3)53-37)24(5)32(25(6)36(46)55-28)56-29-19-39(9,50-13)34(45)26(7)54-29/h21-29,31-35,37,41,43-45,47-48H,14-20H2,1-13H3/b42-30-/t21-,22-,23+,24+,25-,26+,27+,28-,29+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1

InChI Key

HVLDACGFXJHOFG-XZOIVAJYSA-N

SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O

Appearance

White powder

Synonyms

(9E)-9-[O-[(2-Methoxyethoxy)methyl]oxime]-N-demethyl Erythromycin;  (E)-N-Demethylroxithromycin;  N-Demethylroxithromycin;  RU 44981; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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